molecular formula C13H10N2O2 B7577743 Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate

Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate

Cat. No.: B7577743
M. Wt: 226.23 g/mol
InChI Key: NDRZEZOQINRJMQ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group and an ester functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate typically involves a one-pot, two-step method. The process begins with the S-alkylation of a dihydropyrimidinone (DHPM) derivative by an α-bromoketone. This intermediate then undergoes an Eschenmoser sulfide contraction in the presence of triphenylphosphine to yield the desired product . The reaction conditions are carefully controlled to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of polymer-bound triphenylphosphine can help in simplifying the separation process and improving the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include triphenylphosphine, α-bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is unique due to its specific combination of cyano and ester functional groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2H2,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZEZOQINRJMQ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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